MagnesiuM Phenoxyacetate Dihydrate

Übersicht

Beschreibung

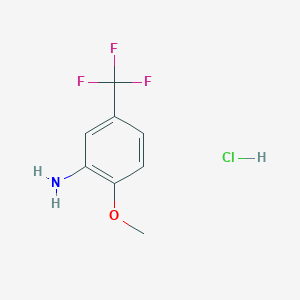

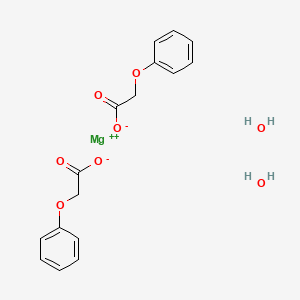

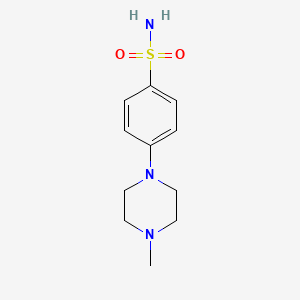

Magnesium Phenoxyacetate Dihydrate is a compound with the molecular formula C16H14MgO6·2H2O and a molecular weight of 362.62 . It is a solid substance at 20°C and should be stored under inert gas . It is also hygroscopic, meaning it absorbs moisture from the air .

Molecular Structure Analysis

The InChI code for this compound is1S/2C8H8O3.Mg.2H2O/c2*9-8(10)6-11-7-4-2-1-3-5-7;;;/h2*1-5H,6H2,(H,9,10);;2*1H2/q;;+2;;/p-2 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is a solid substance at 20°C . and is hygroscopic . It should be stored under inert gas .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Magnesium phenoxyacetate dihydrate has been explored in the field of catalysis. For instance, magnesium oxide, derived from similar compounds, has shown significant performance in catalyzing the removal of phenol from aqueous solutions through ozonation. This involves a radical pathway involving hydroxyl radicals, highlighting the potential of magnesium-based catalysts in environmental applications (Wang et al., 2017).

Adsorption and Removal of Environmental Contaminants

Research indicates that magnesium hydroxides, which can be synthesized from compounds related to this compound, are effective in adsorbing environmental contaminants like 4-chloro-2-methylphenoxyacetic acid (MCPA) from aqueous solutions. This process is spontaneous, endothermic, and follows the Langmuir adsorption isotherm, suggesting the utility of magnesium-based materials in water treatment and environmental remediation (Kamaraj et al., 2014).

Biomedical Applications

In the biomedical field, this compound and related compounds have been studied for their potential in various applications. Magnesium plays a critical role in supporting and sustaining health, being involved in over 600 enzymatic reactions, including energy metabolism and protein synthesis. Its supplementation has shown benefits in treating conditions like preeclampsia, migraine, depression, coronary artery disease, and asthma (de Baaij et al., 2015). Additionally, magnesium-based materials like dicalcium phosphate dihydrate coatings on magnesium substrates have been investigated for increasing corrosion resistance and biointegration in biomedical implants (Braga et al., 2020).

Pharmaceutical Synthesis

In the domain of pharmaceutical synthesis, this compound-related compounds have been used in the synthesis of specific amino acids for solid-phase peptide synthesis. This demonstrates the versatility of magnesium-based compounds in facilitating complex organic synthesis processes (Zinieris et al., 2006).

Polymer Coatings for Biodegradable Magnesium Alloys

In materials science, particularly in the context of biodegradable magnesium alloys, this compound-related compounds have been integral in the development of functionalized polymer coatings. These coatings are essential in enhancing corrosion resistance and biocompatibility, critical factors for biomedical applications like bone fixation and cardiovascular stents (Li et al., 2018).

Wirkmechanismus

Target of Action

Magnesium Phenoxyacetate Dihydrate, as a magnesium compound, primarily targets the biochemical processes that require magnesium as a co-factor. Magnesium is the fourth most common cation in the body and the second most common intracellular cation after potassium . It plays a fundamental role in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis .

Mode of Action

The compound interacts with its targets by providing the necessary magnesium ions for various biochemical reactions. These include hormone receptor binding, gating of calcium channels, transmembrane ion flux, regulation of adenylate cyclase, muscle contraction, neuronal activity, control of vasomotor tone, cardiac excitability, and neurotransmitter release . In many of its actions, magnesium has been likened to a physiological calcium antagonist .

Biochemical Pathways

The affected pathways are numerous due to the extensive role of magnesium in the body. It is involved in energy metabolism, nucleic acid synthesis, and several other processes. The central role of magnesium within the chlorophyll molecule and as a co-factor for the enzymes in the 12 transphosphorylation reactions in photosynthesis makes it probably the most important inorganic element in the production of food and fossil fuels .

Pharmacokinetics

It is distributed principally between bone (53%) and the intracellular compartments of muscle (27%) and soft tissues (19%) . Ninety percent of this intracellular magnesium is bound to organic matrices . Equilibrium between tissue pools is reached slowly with a half-life for the majority of radiolabeled magnesium varying between 41 and 181 days .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and conditions to avoid hygroscopicity should be avoided . The compound’s action can also be influenced by the individual’s diet, as magnesium absorption is inversely proportional to intake .

Safety and Hazards

Magnesium Phenoxyacetate Dihydrate should be handled with suitable protective equipment. It should be stored in a cool and dark place, away from incompatible materials such as oxidizing agents . It is also important to prevent the dispersion of dust and to wash hands and face thoroughly after handling .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

magnesium;2-phenoxyacetate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H8O3.Mg.2H2O/c2*9-8(10)6-11-7-4-2-1-3-5-7;;;/h2*1-5H,6H2,(H,9,10);;2*1H2/q;;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXFUWLZNYAQKL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)[O-].C1=CC=C(C=C1)OCC(=O)[O-].O.O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18MgO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743095 | |

| Record name | Magnesium phenoxyacetate--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76172-73-1 | |

| Record name | Magnesium phenoxyacetate--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxy-5-[4-(methylsulfanyl)phenyl]pyridine](/img/structure/B1427399.png)

![Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate](/img/structure/B1427406.png)